CYP1B1 Inhibitory Potency: 4'-Methylchrysoeriol vs. Chrysoeriol and Acacetin
4'-Methylchrysoeriol demonstrates superior inhibitory potency against human CYP1B1 compared to its close structural analogs. It inhibits human recombinant CYP1B1-dependent 7-ethoxyresorufin-O-deethylation (EROD) with an IC50 of 19 nM [1]. This is significantly more potent than its 4'-hydroxy analog, chrysoeriol, which requires an IC50 of 7,700 nM (7.7 µM) [2]. It also compares favorably to the structurally related methoxyflavone acacetin, which exhibits an IC50 of 14 nM [3].
| Evidence Dimension | Inhibition of human CYP1B1-dependent EROD activity (IC50) |
|---|---|
| Target Compound Data | 19 nM |
| Comparator Or Baseline | Chrysoeriol: 7,700 nM (7.7 µM); Acacetin: 14 nM |
| Quantified Difference | 405-fold more potent than chrysoeriol; comparable to acacetin (1.36-fold difference) |
| Conditions | Human recombinant CYP1B1 expressed in bacterial or mammalian systems; 7-ethoxyresorufin (EROD) assay |
Why This Matters
For scientists, this ~400-fold increase in potency over chrysoeriol is critical; using chrysoeriol would require much higher, potentially cytotoxic concentrations, while 4'-Methylchrysoeriol achieves complete target engagement at low nanomolar levels.
- [1] Shimada T, et al. Reverse type I binding spectra of human cytochrome P450 1B1 induced by flavonoid, stilbene, pyrene, naphthalene, phenanthrene, and biphenyl derivatives that inhibit catalytic activity: a structure-function relationship study. Chemical Research in Toxicology. 2010. View Source
- [2] Pharos Database. Chrysoeriol Target Activities (CYP1B1 IC50). National Institutes of Health (NIH). Retrieved 2026. View Source
- [3] BindingDB. Affinity Data for Acacetin (BDBM23415). CYP1B1 IC50 = 14 nM. Retrieved 2026. View Source
